

Application Notes: m-PEG4-(CH₂)₃-acid for Peptide Modification

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Compound of Interest

Compound Name: *m-PEG4-(CH₂)₃-acid*

Cat. No.: B609254

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Audience: Researchers, scientists, and drug development professionals.

Introduction to Peptide PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as peptides, proteins, and small drugs.^{[1][2]} This modification is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.^[2]

Key advantages of PEGylating peptides include:

- Extended Circulating Half-Life: The increased hydrodynamic size of the PEGylated peptide reduces renal clearance, prolonging its time in circulation.^{[2][3][4]}
- Improved Stability: PEG chains protect the peptide from proteolytic degradation by enzymes.^{[2][3][5]}
- Enhanced Solubility: PEG is highly soluble in aqueous solutions, which can improve the solubility of hydrophobic peptides.^{[3][6]}
- Reduced Immunogenicity and Antigenicity: The PEG polymer can mask epitopes on the peptide surface, reducing the likelihood of an immune response.^{[3][4][6]}

m-PEG4-(CH₂)₃-acid is a discrete (monodisperse) PEG linker, meaning it has a precise, single molecular weight, unlike traditional polydisperse PEG polymers. This eliminates the

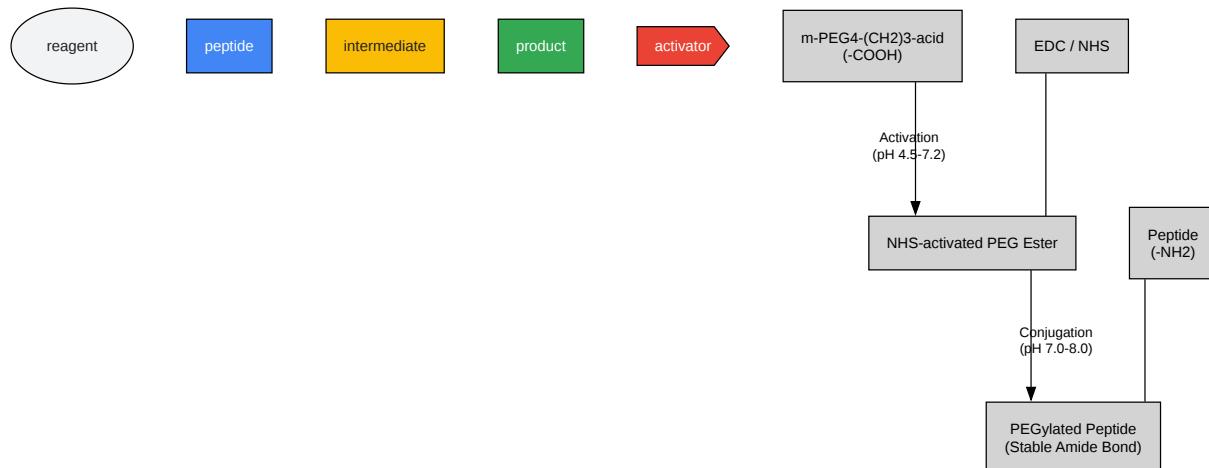
heterogeneity that complicates the analysis and characterization of PEGylated biotherapeutics. [7] It features a terminal carboxylic acid group that can be activated to react with primary amines on a peptide, such as the N-terminal alpha-amine or the epsilon-amine of lysine residues, to form a stable amide bond.[8][9]

Physicochemical Properties and Data

The defined structure of **m-PEG4-(CH₂)₃-acid** ensures batch-to-batch consistency and simplifies analytical characterization of the final conjugate.

| Property | Value | Reference |
|-------------------------|--|-----------|
| Chemical Name | 2,5,8,11-tetraoxapentadecan-15-oic acid | [8] |
| CAS Number | 874208-84-1 | [9] |
| Molecular Formula | C ₁₁ H ₂₂ O ₆ | [9] |
| Molecular Weight | 250.29 g/mol | [9] |
| Purity | Typically ≥95% | [9] |
| Appearance | Colorless to pale yellow oil or solid | N/A |
| Solubility | Soluble in water and most organic solvents | [6] |
| Reactive Group | Carboxylic Acid (-COOH) | [8][9] |
| Target Functional Group | Primary Amine (-NH ₂) | [8][9] |

Diagrams and Visualizations

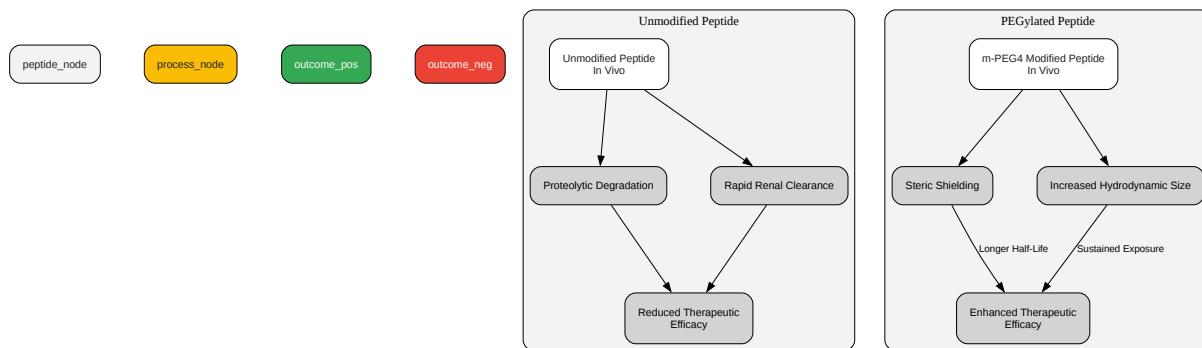
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Caption: Reaction scheme for peptide PEGylation using **m-PEG4-(CH₂)₃-acid**.



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Caption: Experimental workflow for peptide modification and analysis.

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Caption: Logical diagram of PEGylation's pharmacokinetic advantages.

Experimental Protocols

This section provides a general protocol for conjugating **m-PEG4-(CH₂)₃-acid** to a peptide containing primary amines. Optimization may be required based on the specific peptide's properties.

- Peptide with at least one primary amine group (dissolved in appropriate buffer)
- **m-PEG4-(CH₂)₃-acid**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Activation Buffer: 0.1 M MES, pH 4.5-6.0
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Buffer: 1 M hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.5
- Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

- Purification System: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
- Analysis Instruments: Mass Spectrometer (LC/MS or MALDI-TOF)

This procedure is based on a two-step reaction where the carboxylic acid on the PEG linker is first activated with EDC and NHS, followed by conjugation to the peptide.[10]

Step 1: Activation of **m-PEG4-(CH₂)₃-acid**

- Allow all reagents to warm to room temperature before use.
- Dissolve **m-PEG4-(CH₂)₃-acid** in DMF or DMSO to a stock concentration (e.g., 100 mM).
- In a reaction tube, add a 10-20 fold molar excess of **m-PEG4-(CH₂)₃-acid** relative to the peptide.
- Add a 1.2-fold molar excess of both EDC and NHS relative to the **m-PEG4-(CH₂)₃-acid**.
- Add Activation Buffer (pH 5-6) to the mixture.
- Incubate for 15-30 minutes at room temperature to form the NHS-activated PEG ester. The activation reaction is most efficient at a pH of 4.5-7.2.[10]

Step 2: Conjugation to the Peptide

- Dissolve the target peptide in the Conjugation Buffer (pH 7.2-7.5).
- Add the peptide solution to the activated m-PEG4-NHS ester mixture from Step 1. The reaction of the NHS-ester with the primary amine is most efficient at pH 7-8.[10]
- Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, with gentle stirring.

Step 3: Quenching the Reaction

- To stop the reaction and hydrolyze any unreacted NHS-activated PEG, add the Quenching Buffer to a final concentration of 10-50 mM.[10]

- Incubate for 15 minutes at room temperature.

| Parameter | Recommended Condition | Rationale |
|------------------|---|--|
| pH (Activation) | 4.5 - 6.0 | Optimal for EDC/NHS activation of carboxylic acids. [10] |
| pH (Conjugation) | 7.2 - 8.0 | Favors nucleophilic attack by unprotonated primary amines. [10] |
| Molar Ratio | 10-20 fold excess of PEG/EDC/NHS to peptide | Drives the reaction towards completion. |
| Temperature | 4°C to Room Temperature | Balances reaction rate with peptide stability. |
| Reaction Time | 2 - 12 hours | Dependent on peptide reactivity; should be optimized. |

The crude reaction mixture will contain the desired PEGylated peptide, unreacted peptide, hydrolyzed PEG-acid, and other byproducts. RP-HPLC is the most common method for purification.

- Column: Use a C18 or C8 column suitable for peptide separation.
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
- Gradient: Run a linear gradient of increasing Mobile Phase B to elute the components. The PEGylated peptide will typically have a longer retention time than the unmodified peptide due to the addition of the PEG group.
- Detection: Monitor the elution profile at 214 nm or 280 nm.
- Fraction Collection: Collect fractions corresponding to the desired product peak and confirm the molecular weight by mass spectrometry.

Full characterization is essential to confirm successful PEGylation and assess the purity of the final product.[\[5\]](#) Mass spectrometry is a robust tool for this purpose.[\[11\]](#)

1. Mass Spectrometry (MS)

- Techniques: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are commonly used.[\[5\]](#)[\[11\]](#)
- Purpose: To confirm the covalent attachment of the PEG linker.
- Expected Result: The mass spectrum of the purified product should show a mass increase corresponding to the molecular weight of the attached m-PEG4-(CH₂)₃ moiety (approximately 232.26 Da, accounting for the loss of H₂O). Multiple peaks separated by this mass may indicate di- or multi-PEGylated species.[\[12\]](#)

2. High-Performance Liquid Chromatography (HPLC)

- Technique: Analytical RP-HPLC.
- Purpose: To determine the purity of the final product and separate different PEGylated forms.
- Expected Result: A single, sharp peak for the mono-PEGylated product indicates high purity. Unmodified peptide and multi-PEGylated species will have different retention times.

| Analysis Technique | Information Obtained | Expected Outcome for Mono-PEGylated Peptide |
|--------------------|---|--|
| ESI-MS / LC-MS | Molecular weight, degree of PEGylation, product heterogeneity. | A major peak with MW = (MW of peptide + 232.26 Da). [12] [13] |
| MALDI-TOF MS | Average molecular weight and confirmation of conjugation. | A clear mass shift corresponding to one PEG unit. [11] |
| Analytical RP-HPLC | Purity, separation of PEGylated isomers and unmodified peptide. | A single major peak with a retention time shift compared to the native peptide. |

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